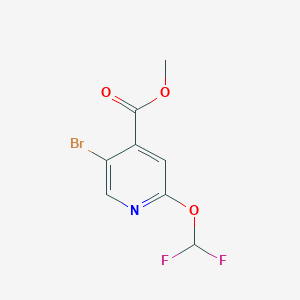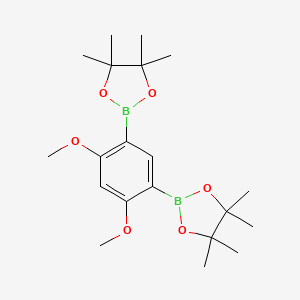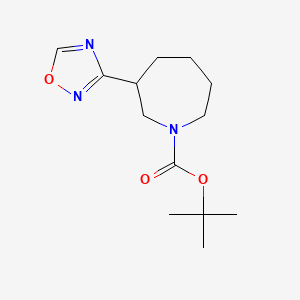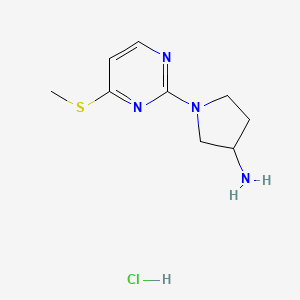![molecular formula C10H8BrNO3S B13905485 Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)
Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate is a chemical compound with the molecular formula C10H8BrNO3S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate typically involves the bromination of 6-methoxybenzo[d]thiazole followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-amino-6-methoxybenzo[d]thiazole derivatives.
Oxidation: Formation of 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylic acid.
Reduction: Formation of 2-bromo-6-methoxybenzo[d]thiazole-4-methanol.
Applications De Recherche Scientifique
Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Materials Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can activate or inhibit various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxybenzothiazole: Similar structure but lacks the ester group.
6-Methoxybenzo[d]thiazole-2-carboxylate: Similar structure but lacks the bromine atom
Uniqueness
Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate is unique due to the presence of both bromine and ester functional groups, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and a broad range of applications in different fields .
Propriétés
Formule moléculaire |
C10H8BrNO3S |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
methyl 2-bromo-6-methoxy-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-14-5-3-6(9(13)15-2)8-7(4-5)16-10(11)12-8/h3-4H,1-2H3 |
Clé InChI |
SHGGYZPEYZOZRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)SC(=N2)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



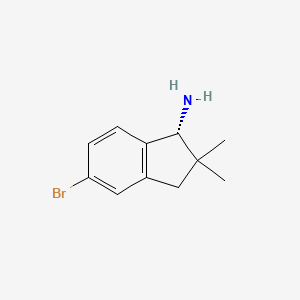
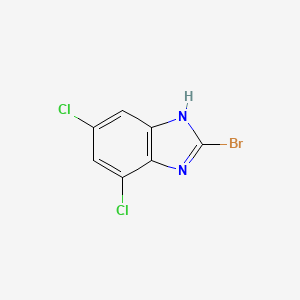
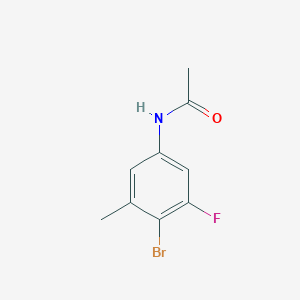
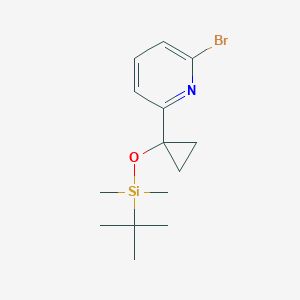
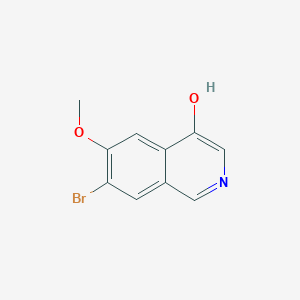
![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)
![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
